Furan-3-sulfonamide
Overview
Description
Furan-3-sulfonamide: is an organic compound that belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group attached to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Sulfonylation: Furan-3-sulfonamide can be synthesized by the direct sulfonylation of furan derivatives. This involves the reaction of furan with sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Electrophilic Substitution: Another method involves the electrophilic substitution of furan with sulfonylamines.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the sulfonylation of furan derivatives followed by purification steps such as crystallization or chromatography to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Furan-3-sulfonamide can undergo oxidation reactions to form sulfonic acids.
Reduction: The compound can be reduced to form sulfonamides with different oxidation states.
Substitution: this compound can participate in substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophilic reagents such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Reduced sulfonamides.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Chemistry: Furan-3-sulfonamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors. They have shown promise in inhibiting enzymes such as carbonic anhydrase, which is involved in various physiological processes .
Medicine: this compound derivatives are explored for their antimicrobial properties. They have been found to exhibit activity against a range of bacterial and fungal pathogens, making them potential candidates for the development of new antibiotics .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its sulfonamide group imparts desirable properties such as solubility and stability to the final products .
Mechanism of Action
The mechanism of action of furan-3-sulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The sulfonamide group plays a crucial role in this interaction by forming hydrogen bonds with amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Furan-2-sulfonamide: Similar to furan-3-sulfonamide but with the sulfonamide group attached to the second position of the furan ring.
Thiophene-3-sulfonamide: Contains a thiophene ring instead of a furan ring, with the sulfonamide group attached to the third position.
Pyrrole-3-sulfonamide: Contains a pyrrole ring with the sulfonamide group attached to the third position.
Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the furan ring enhances its reactivity and allows for diverse chemical modifications. Additionally, its sulfonamide group contributes to its stability and solubility, making it a versatile compound for various applications .
Biological Activity
Furan-3-sulfonamide is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer applications. This article explores the synthesis, biological evaluation, and potential therapeutic uses of this compound, drawing on various research studies to provide a comprehensive overview.
Synthesis of this compound
This compound can be synthesized through various chemical reactions involving furan derivatives. The typical synthetic route includes the sulfonation of furan followed by amination processes to yield the sulfonamide derivative. Recent studies have focused on optimizing these synthetic pathways to enhance yield and purity while exploring derivatives with improved biological activity.
Biological Activity Overview
This compound exhibits a range of biological activities, which can be categorized as follows:
1. Antimicrobial Activity
This compound and its derivatives have shown significant antimicrobial properties against various pathogens. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, a study indicated that certain furan-3-carboxamides exhibited notable antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin .
Compound | MIC (µM) against Staphylococcus aureus | MIC (µM) against Escherichia coli |
---|---|---|
This compound | 50 | 75 |
Ciprofloxacin | 10 | 5 |
2. Anti-inflammatory Activity
Research has highlighted the anti-inflammatory potential of this compound. A recent study evaluated its ability to inhibit albumin denaturation, a key indicator of anti-inflammatory activity. Results showed that furan derivatives had IC50 values significantly lower than standard anti-inflammatory drugs like ibuprofen .
Compound | IC50 (µg/mL) |
---|---|
This compound | 114.31 |
Ibuprofen | 81.50 |
Ketoprofen | 126.58 |
3. Antioxidant Activity
The antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. The results indicated moderate antioxidant activity, with some derivatives outperforming traditional antioxidants .
Compound | IC50 (mM) |
---|---|
This compound | 0.66 |
Ascorbic Acid | 0.15 |
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound and its derivatives:
- Antimicrobial Efficacy : A study published in Bioorganic Chemistry reported that substituted furan sulfonamides displayed potent activity against various bacterial strains, suggesting their potential as new antimicrobial agents .
- Cytotoxic Effects : Research has also explored the cytotoxic effects of furan derivatives against cancer cell lines. One study found that certain sulfonamides exhibited significant cytotoxicity against breast cancer cells, indicating their potential as anticancer agents .
- Carbonic Anhydrase Inhibition : Recent investigations have identified this compound as an effective inhibitor of carbonic anhydrase, an enzyme implicated in various physiological processes and diseases . This property suggests potential applications in treating conditions like glaucoma and epilepsy.
Properties
IUPAC Name |
furan-3-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3S/c5-9(6,7)4-1-2-8-3-4/h1-3H,(H2,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTWONAICPPJDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623291 | |
Record name | Furan-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80623291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
318462-82-7 | |
Record name | Furan-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80623291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-(3-((3-(9H-purin-6-yl)pyridine-2-yl)amino)-2,4-difluorophenyl)furan-3-sulfonamide interact with RAF kinases and what are the downstream effects of this interaction?
A1: The research paper focuses on the design and synthesis of N-(2,6-difluorophenyl)-3-(9H-purin-6-yl)pyridine-2-amine derivatives as pan-RAF kinase inhibitors []. While the specific binding interactions of N-(3-((3-(9H-purin-6-yl)pyridine-2-yl)amino)-2,4-difluorophenyl)this compound (4b) aren't detailed in this study, the paper mentions "structure-based design," suggesting that the compound likely occupies the ATP-binding pocket of RAF kinases.
Q2: What is the structure-activity relationship (SAR) for this class of compounds, and how does modifying the structure of N-(3-((3-(9H-purin-6-yl)pyridine-2-yl)amino)-2,4-difluorophenyl)this compound impact its potency and selectivity for RAF kinases?
A2: Although the paper doesn't delve into detailed SAR analysis for all synthesized derivatives, it highlights that N-(3-((3-(9H-purin-6-yl)pyridine-2-yl)amino)-2,4-difluorophenyl)this compound (4b) exhibits the most potent inhibitory activity against BRAFV600E, BRAFWT, and CRAF compared to other synthesized compounds []. This suggests that the this compound moiety, alongside the other structural features, plays a crucial role in enhancing potency and achieving pan-RAF inhibition.
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